![molecular formula C22H24ClN3O4S B270552 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide, also known as CPSB-PPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of prolyl oligopeptidase (POP) inhibitors and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide works by inhibiting the activity of prolyl oligopeptidase (POP), an enzyme that plays a role in the degradation of neuropeptides and other biologically active peptides. By inhibiting POP, 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide increases the levels of these peptides, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and modulating the immune response. In animal models, 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide has been shown to improve memory and learning, reduce anxiety and depression-like behaviors, and decrease inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide in lab experiments is its specificity for inhibiting POP, which allows researchers to study the effects of increased levels of neuropeptides and other biologically active peptides. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide and its effects on various physiological systems.
Synthesemethoden
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with N-(4-aminophenyl)pyrrolidine, followed by the addition of proline and subsequent purification steps. The final product is obtained as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide has been extensively studied in various fields of research, including neuroscience, psychiatry, and immunology. In neuroscience, 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In psychiatry, 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide has been studied for its potential use in the treatment of depression and anxiety disorders. In immunology, 1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
Produktname |
1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide |
|---|---|
Molekularformel |
C22H24ClN3O4S |
Molekulargewicht |
462 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H24ClN3O4S/c23-17-7-11-19(12-8-17)31(29,30)26-15-3-4-20(26)21(27)24-18-9-5-16(6-10-18)22(28)25-13-1-2-14-25/h5-12,20H,1-4,13-15H2,(H,24,27) |
InChI-Schlüssel |
MPPLQFJAFCXXLA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



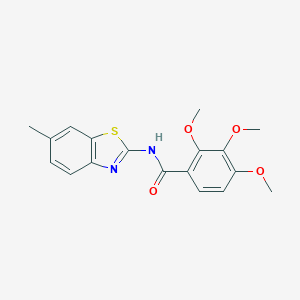
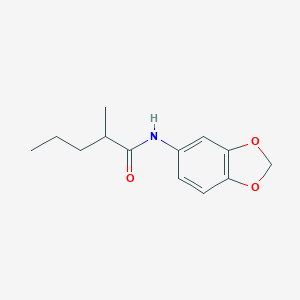
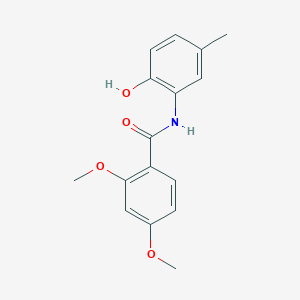
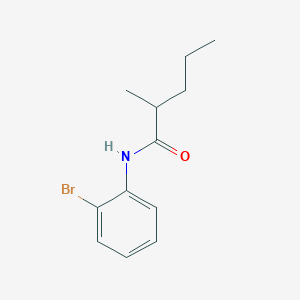
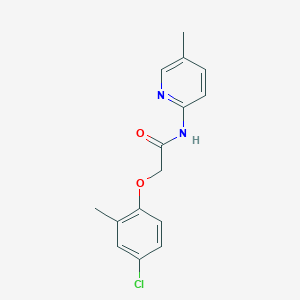
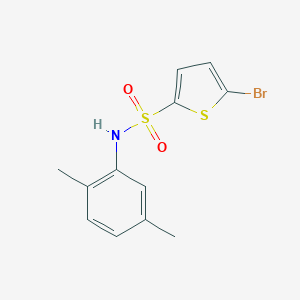
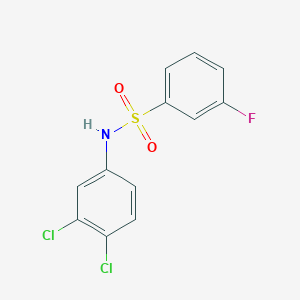
![Ethyl 4-{[(2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270490.png)
![Ethyl 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B270494.png)
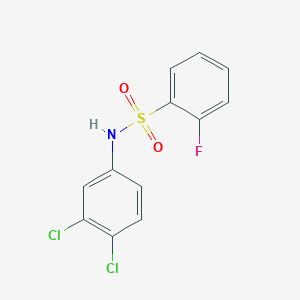
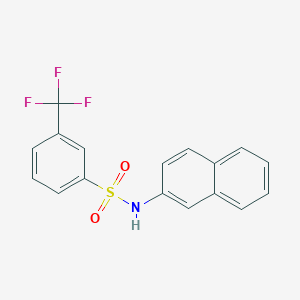
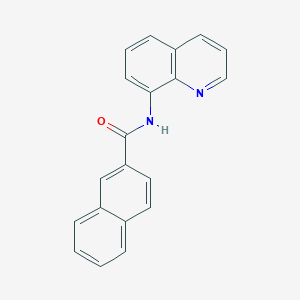
![Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate](/img/structure/B270502.png)
![Ethyl 4-[(3,4-diethoxybenzoyl)amino]benzoate](/img/structure/B270503.png)